molecular formula C16H31IN4O7 B13718501 Iodoacetamido-PEG6-azide

Iodoacetamido-PEG6-azide

Cat. No.: B13718501
M. Wt: 518.34 g/mol
InChI Key: PIZOGBWQSYGRGW-UHFFFAOYSA-N
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Description

Iodoacetamido-PEG6-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains an iodoacetamido group and an azide group. The iodoacetamido group is reactive with thiol groups, while the azide group can react with terminal alkynes and cyclooctyne derivatives via click chemistry . This compound is widely used in various scientific fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iodoacetamido-PEG6-azide typically involves the reaction of iodoacetamide with a PEG linker that has an azide group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Iodoacetamido-PEG6-azide undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodoacetamido group reacts with thiol groups to form stable thioether bonds

    Click Chemistry Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives to form triazole linkages

Common Reagents and Conditions:

    Reagents: Common reagents include terminal alkynes, cyclooctyne derivatives, and thiol-containing compounds

    Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to ensure high yield and purity

Major Products: The major products formed from these reactions include thioether-linked compounds and triazole-linked compounds, which are stable and useful in various applications .

Scientific Research Applications

Iodoacetamido-PEG6-azide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers

    Biology: Utilized in protein modification and labeling due to its reactivity with thiol groups

    Medicine: Employed in drug delivery systems and the development of bioconjugates

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of Iodoacetamido-PEG6-azide involves its reactivity with thiol groups and terminal alkynes. The iodoacetamido group forms covalent bonds with thiol groups, preventing the formation of disulfide bonds in proteins . The azide group participates in click chemistry reactions, forming stable triazole linkages . These reactions are facilitated by the PEG spacer, which improves the solubility and stability of the compound .

Similar Compounds:

    Iodoacetamide: Similar to this compound but lacks the PEG and azide groups.

    Iodoacetate: Another similar compound that reacts with thiol groups but has different reactivity and applications compared to this compound.

Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of iodoacetamido and azide groups with the solubility and stability provided by the PEG spacer . This makes it highly versatile and useful in a wide range of scientific applications.

Properties

Molecular Formula

C16H31IN4O7

Molecular Weight

518.34 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-iodoacetamide

InChI

InChI=1S/C16H31IN4O7/c17-15-16(22)19-1-3-23-5-7-25-9-11-27-13-14-28-12-10-26-8-6-24-4-2-20-21-18/h1-15H2,(H,19,22)

InChI Key

PIZOGBWQSYGRGW-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CI

Origin of Product

United States

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